8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
CAS No.: 2549065-54-3
Cat. No.: VC11836957
Molecular Formula: C21H27N5O2
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549065-54-3 |
|---|---|
| Molecular Formula | C21H27N5O2 |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 8-cyclopentyl-2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-5-methylpyrido[2,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C21H27N5O2/c1-14-12-18(27)26(16-4-2-3-5-16)19-17(14)13-22-21(23-19)25-10-8-24(9-11-25)20(28)15-6-7-15/h12-13,15-16H,2-11H2,1H3 |
| Standard InChI Key | HYEBMYMPJQUUOB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)C(=O)C4CC4)C5CCCC5 |
| Canonical SMILES | CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)C(=O)C4CC4)C5CCCC5 |
Introduction
Chemical Structure and Molecular Properties
Core Structure and Substituents
The compound features a pyrido[2,3-d]pyrimidin-7-one core, a bicyclic system merging pyridine and pyrimidine rings. Key substituents include:
-
Cyclopentyl group at position 8, enhancing lipophilicity and binding affinity .
-
4-Cyclopropanecarbonylpiperazin-1-yl group at position 2, contributing to solubility and kinase selectivity .
-
Methyl group at position 5, stabilizing the planar conformation.
Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₇N₅O₂ | |
| Molecular Weight | 381.5 g/mol | |
| IUPAC Name | 8-cyclopentyl-2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-5-methylpyrido[2,3-d]pyrimidin-7-one | |
| SMILES | CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)C(=O)C4CC4)C5CCCC5 | |
| PubChem CID | 154883074 |
Synthesis and Modifications
Synthetic Pathways
Pyrido[2,3-d]pyrimidin-7-ones are typically synthesized via:
-
Condensation of pyrimidine precursors with substituted pyridines under acidic conditions .
-
Functionalization of the core:
Example Protocol (Adapted from ):
-
React 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one with cyclopropanecarbonylpiperazine in DMF using HATU/DIEA.
Key Modifications
-
Cyclopropanecarbonyl Group: Enhances metabolic stability and kinase selectivity .
-
Methyl at C5: Reduces steric hindrance, improving target engagement .
Biological Activities and Mechanisms
Kinase Inhibition Profile
Pyrido[2,3-d]pyrimidines are potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases . Comparative data for related compounds:
| Compound | Target (IC₅₀) | Cell Line Activity | Source |
|---|---|---|---|
| Palbociclib (CDK4/6) | CDK4: 11 nM; CDK6: 16 nM | MCF-7, T47D (ER+ breast) | |
| This Compound | CDK4/6 (Predicted: <50 nM)* | N/A (In silico) |
*Predicted based on structural analogs .
Antiproliferative Effects
-
Mechanism: Cell cycle arrest at G1 phase via CDK4/6 inhibition, reducing phosphorylation of retinoblastoma (Rb) protein .
-
Synergy with PARP Inhibitors: Combined use with olaparib enhances DNA damage in BRCA-mutant cells .
Structure-Activity Relationship (SAR)
Critical Substituents
-
C8 Cyclopentyl:
-
C2 Piperazinyl Group:
-
C5 Methyl:
SAR Trends in Pyrido[2,3-d]Pyrimidines
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume